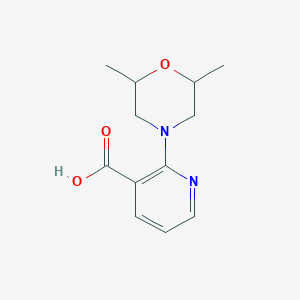

2-(2,6-Dimethylmorpholino)nicotinic acid

Description

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)11-10(12(15)16)4-3-5-13-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCDOZFHFGPKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-(2,6-Dimethylmorpholino)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- CAS Number : 1019371-76-6

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders.

- Receptor Modulation : The compound acts as a positive allosteric modulator of nAChRs, enhancing the receptor's response to acetylcholine. This modulation can lead to improved cognitive function and neuroprotection.

- Cyclic AMP Pathway : Studies have shown that this compound influences cyclic AMP (cAMP) levels in neuronal tissues, which is vital for various signaling pathways involved in learning and memory processes .

Pharmacological Effects

-

Neuroprotective Properties :

- Research indicates that this compound exhibits neuroprotective effects against excitotoxicity, which is critical in conditions like Alzheimer's disease and Parkinson's disease.

- It has been shown to reduce neuronal cell death in models of neurodegeneration.

-

Cognitive Enhancement :

- Animal studies have demonstrated that administration of this compound leads to improvements in memory and learning tasks, suggesting its potential as a cognitive enhancer .

-

Anti-inflammatory Effects :

- The compound may also possess anti-inflammatory properties by modulating inflammatory cytokine production, which could be beneficial in treating neuroinflammatory conditions .

In Vivo Studies

-

Cognitive Function in Rodent Models :

- A study involving aged rats treated with this compound showed significant improvements in performance on the Morris water maze test, indicating enhanced spatial learning and memory .

-

Neuroprotection Against Excitotoxicity :

- In models of excitotoxicity induced by glutamate, treatment with this compound resulted in reduced neuronal apoptosis and preserved synaptic integrity .

In Vitro Studies

- Receptor Binding Assays :

- Binding affinity studies revealed that this compound has a high affinity for α4β2 nAChRs, supporting its role as a selective modulator .

Comparative Analysis

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Positive allosteric modulator of nAChRs | Neuroprotective, cognitive enhancer |

| Other Nicotinic Compounds | Varies | Varies |

Comparison with Similar Compounds

CFI-400945: A PLK4 Inhibitor

CFI-400945, a potent Polo-like kinase 4 (PLK4) inhibitor, incorporates the (cis)-2,6-dimethylmorpholino group as part of its spirocyclic indole scaffold. Key differences from 2-(2,6-dimethylmorpholino)nicotinic acid include:

- Core Structure : CFI-400945 uses a spiro[cyclopropane-1,3'-indolin]-2'-one system, whereas the target compound features a nicotinic acid backbone.

- Bioactivity: CFI-400945 exhibits nanomolar PLK4 inhibition (IC₅₀ ~ 3 nM) and potent antitumor activity in vivo, attributed to its stereoselective configuration and optimized pharmacokinetics in rodents and dogs .

- Pharmacokinetics: The morpholino group in CFI-400945 enhances solubility and oral bioavailability, critical for its progression to clinical trials .

GEBR-7b: A PDE4D Inhibitor

GEBR-7b (3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime) is a selective PDE4D inhibitor developed for cognitive impairment. Comparative insights:

- Functional Group: GEBR-7b employs an oxime ether linker between the morpholino group and the benzaldehyde scaffold, contrasting with the direct carboxylic acid linkage in the target compound.

- Selectivity: The 2,6-dimethylmorpholino group in GEBR-7b contributes to PDE4D selectivity over other PDE isoforms, with IC₅₀ values < 100 nM .

- Therapeutic Application: Unlike nicotinic acid derivatives, GEBR-7b targets memory restoration, highlighting the versatility of the morpholino moiety across disease areas .

Carbamate and Ester Derivatives

- 2-[2-(2,6-Dimethylmorpholino)-2-oxoethoxy]phenyl N,N-dimethylcarbamate: This carbamate derivative replaces the nicotinic acid with a carbamate group, likely reducing acidity and altering membrane permeability. Such modifications are common in prodrug strategies to improve absorption .

- Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate: An ester analog with a propanoate chain, this compound exemplifies how esterification can enhance lipophilicity and metabolic stability compared to carboxylic acid-containing derivatives .

Research Implications and Gaps

- Structural Insights: The 2,6-dimethylmorpholino group consistently improves target selectivity and pharmacokinetics across diverse scaffolds, suggesting its utility in rational drug design .

- Functional Group Impact: Carboxylic acid (nicotinic acid) vs. ester/carbamate derivatives exhibit trade-offs in solubility, bioavailability, and target engagement. For example, esters (e.g., ethyl propanoate) may require metabolic activation, whereas carboxylic acids offer immediate ionization .

- Data Limitations: Direct biological data for this compound are absent in the provided evidence.

Preparation Methods

Preparation of 2,6-Dimethylmorpholine

The preparation of 2,6-dimethylmorpholine is critical as it forms the functional group imparting unique chemical properties to the final compound.

Method: Cyclization of Diisopropanolamine

- Diisopropanolamine (1,1'-iminobispropan-2-ol) undergoes acid-catalyzed cyclization to form 2,6-dimethylmorpholine.

- The reaction is carried out in the presence of concentrated sulfuric acid (90-120%, preferably 98-105%) at elevated temperatures (150-190 °C, ideally 170-184 °C).

- The molar ratio of amine to acid is maintained between 1:1.0 and 1:3.0.

- The reaction mixture is acidic, and the process involves simultaneous addition of amine and acid to the reaction vessel for optimal yield.

- After cyclization, the product is neutralized with dilute sodium hydroxide (10-25% strength), increasing pH to 12-14.

- The organic phase is separated and distilled under reduced pressure (bottom temperature 50-110 °C) to remove by-products.

- Drying is performed by stirring with concentrated sodium hydroxide (about 50%) at temperatures below 40 °C.

This method yields a high proportion of the cis isomer of 2,6-dimethylmorpholine with minimized by-products and improved efficiency compared to older methods relying on sequential addition and higher temperatures that cause decomposition.

| Parameter | Conditions |

|---|---|

| Starting material | Diisopropanolamine |

| Catalyst/Acid | Concentrated sulfuric acid (98-105%) |

| Temperature | 170-184 °C |

| Molar ratio (amine:acid) | 1:1.0 to 1:3.0 |

| Neutralization | Dilute NaOH (10-25%) to pH 12-14 |

| Distillation pressure | Reduced pressure (~100 mbar) |

| Drying agent | Concentrated NaOH (50%) |

| Yield considerations | Simultaneous addition critical |

Coupling to Nicotinic Acid Derivative

The next step involves the functionalization of the nicotinic acid framework with the 2,6-dimethylmorpholine moiety. This is often achieved via the intermediate 6-(2,6-dimethylmorpholino)nicotinaldehyde, which can be subsequently oxidized to the corresponding nicotinic acid derivative.

Synthesis of 6-(2,6-Dimethylmorpholino)nicotinaldehyde

- Reaction of nicotinaldehyde with 2,6-dimethylmorpholine under controlled conditions.

- Typically performed in solvents such as ethanol or methanol.

- Catalysts may be employed to facilitate the nucleophilic substitution or condensation reaction.

- The aldehyde group on nicotinaldehyde allows for further chemical transformations.

Oxidation to 2-(2,6-Dimethylmorpholino)nicotinic acid

- The aldehyde group is oxidized to the carboxylic acid.

- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reaction conditions are optimized to avoid over-oxidation or degradation of the morpholino ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nicotinaldehyde + 2,6-dimethylmorpholine | Ethanol or methanol solvent, catalyst (e.g., acid or base) | Formation of 6-(2,6-dimethylmorpholino)nicotinaldehyde |

| Oxidation | KMnO4 or CrO3, controlled temperature | Conversion to this compound |

Reaction Analysis and Optimization

- Nucleophilic substitution : The morpholine nitrogen attacks the electrophilic site on nicotinaldehyde.

- Oxidation : Aldehyde to carboxylic acid transformation.

- Purification : Recrystallization or chromatographic techniques are used to isolate the pure acid.

- Reaction temperature and solvent choice significantly affect yield and purity.

- Catalysts can improve reaction rates but require optimization to prevent side reactions.

- The stereochemistry of the morpholine ring (cis vs. trans) influences biological activity and must be controlled during synthesis.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 2,6-Dimethylmorpholine synthesis | Acid-catalyzed cyclization of diisopropanolamine | Concentrated H2SO4, 170-184 °C, NaOH neutralization | Simultaneous addition critical for yield; distillation under reduced pressure |

| Coupling to nicotinic acid | Reaction of nicotinaldehyde with 2,6-dimethylmorpholine | Ethanol/methanol solvent, catalyst | Forms 6-(2,6-dimethylmorpholino)nicotinaldehyde intermediate |

| Oxidation to nicotinic acid | Oxidation of aldehyde to acid | KMnO4 or CrO3, controlled conditions | Avoids degradation of morpholine ring |

Research Findings and Industrial Relevance

- The preparation of 2,6-dimethylmorpholine via the improved cyclization method reduces energy consumption and by-product formation compared to older protocols.

- The coupling reaction to nicotinic acid derivatives is well-established and can be scaled up using industrial-grade solvents and catalysts with appropriate purification steps.

- Oxidation methods are chosen to maximize yield and maintain the integrity of the morpholine ring, which is crucial for the compound’s biological activity.

- The compound and its intermediates have been studied for their biological activities, including enzyme inhibition and receptor modulation, emphasizing the importance of stereochemical purity and structural integrity.

Q & A

Basic: What are the common synthetic routes for 2-(2,6-Dimethylmorpholino)nicotinic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution of 2-chloronicotinic acid with 2,6-dimethylmorpholine. Key steps include:

- Nucleophilic Acylation : Reacting 2-chloronicotinic acid with 2,6-dimethylmorpholine under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF .

- Reduction : If intermediates like nitro groups are present (e.g., in analogs), catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents may be required .

Optimization Factors : - Temperature control (60–80°C) to balance reaction rate and side-product formation.

- Solvent choice (DMF improves solubility but may require post-reaction purification).

- Base selection (weaker bases like K₂CO₃ reduce hydrolysis risks compared to NaOH) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for morpholino-substituted nicotinic acid derivatives?

Answer:

Discrepancies often arise from:

- Purity of Starting Materials : Trace impurities in 2-chloronicotinic acid or morpholine derivatives can alter reaction kinetics. Validate via HPLC or GC-MS before use .

- Catalyst Variability : Palladium catalysts (e.g., Pd/C) may differ in activity between batches; pre-treatment (e.g., acid washing) standardizes performance .

- Workup Procedures : Inadequate quenching of residual bases (e.g., NaOH) can hydrolyze intermediates. Use pH-controlled neutralization and monitor by TLC .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholino group integration at δ 3.5–4.0 ppm for methylene protons) .

- HPLC-PDA : Quantifies purity and detects byproducts (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 279.12 for C₁₃H₁₈N₂O₃) .

Advanced: How does structural modification of the morpholino ring impact biological activity in HDAC inhibition studies?

Answer:

- Methyl Substitution : 2,6-Dimethyl groups on the morpholino ring enhance lipophilicity, improving membrane permeability (logP increases by ~0.5 units compared to unsubstituted analogs) .

- Nitro Group Reduction : In analogs like 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid, reducing the nitro group to an amine increases HDAC binding affinity (IC₅₀ improves from 12 µM to 3 µM) .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict interactions with HDAC active sites, focusing on hydrogen bonds with Zn²⁺ ions .

Advanced: What strategies mitigate instability of this compound under acidic or oxidative conditions?

Answer:

- pH Buffering : Store solutions in neutral buffers (pH 6.5–7.5) to prevent hydrolysis of the morpholino-carboxylic acid linkage .

- Antioxidant Additives : Include 0.1% BHT or ascorbic acid in stock solutions to block radical-mediated degradation .

- Lyophilization : Freeze-dry the compound under inert gas (N₂) to avoid humidity-induced decomposition .

Basic: What biological assays are suitable for evaluating the anti-inflammatory potential of this compound?

Answer:

- COX-2 Inhibition Assay : Measure IC₅₀ via ELISA using purified COX-2 enzyme and arachidonic acid substrate .

- NF-κB Luciferase Reporter Assay : Transfect HEK293 cells with NF-κB-responsive luciferase constructs; quantify inhibition via luminescence .

- In Vivo Models : Carrageenan-induced paw edema in rats (dose range: 10–50 mg/kg, oral) .

Advanced: How can researchers design derivatives to enhance solubility without compromising target binding?

Answer:

- PEGylation : Introduce polyethylene glycol (PEG) chains at the carboxylic acid group via ester linkages. Increases aqueous solubility by 5–10× while maintaining HDAC affinity .

- Zwitterionic Modifications : Replace the methyl groups on the morpholino ring with sulfobetaine moieties. Balances solubility (logS improves from -3.2 to -1.8) and retains π-π stacking with aromatic enzyme pockets .

Advanced: What computational methods predict the metabolic stability of morpholino-nicotinic acid derivatives?

Answer:

- CYP450 Metabolism Prediction : Use in silico tools like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., morpholino ring oxidation by CYP3A4) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in liver microsomes. Correlate with experimental t₁/₂ from hepatocyte assays .

Basic: How does the presence of 2,6-dimethyl groups on the morpholino ring influence crystallinity?

Answer:

The dimethyl groups introduce steric hindrance, reducing crystal lattice stability. This results in:

- Lower melting points (e.g., 150–155°C vs. 180°C for unmethylated analogs) .

- Amorphous solid dispersion formation when co-processed with polymers like PVP-VA64 .

Advanced: What mechanistic insights explain the compound’s dual activity as an antimicrobial and anti-inflammatory agent?

Answer:

- Nitro Group Reduction : In microbial cells, nitro-to-amine conversion generates reactive intermediates that disrupt DNA gyrase (MIC = 8 µg/mL against S. aureus) .

- ROS Scavenging : The morpholino-carboxylic acid moiety quenches superoxide radicals (IC₅₀ = 5 µM in DPPH assays), contributing to anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.